molecular formula C21H30N6O6 B12327816 2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

Cat. No.: B12327816
M. Wt: 462.5 g/mol
InChI Key: DHCVTDVDWYMFGG-AKJOHPPZSA-N
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Description

2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a butanoate ester, making it a unique molecule with diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves multiple stepsThe final step involves the esterification with (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate under controlled conditions .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H30N6O6

Molecular Weight

462.5 g/mol

IUPAC Name

2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C21H30N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15-17,20,25H,8-10,12,22H2,1-2H3,(H,24,30)(H,26,28)/t15-,16?,17?,20?/m0/s1

InChI Key

DHCVTDVDWYMFGG-AKJOHPPZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2C1NC(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2C1NC(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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